molecular formula C11H16N2O B13159772 N-[2-(4-aminophenyl)propan-2-yl]acetamide

N-[2-(4-aminophenyl)propan-2-yl]acetamide

Cat. No.: B13159772
M. Wt: 192.26 g/mol
InChI Key: SPVRTWCWKKFEMH-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis N-[2-(4-Aminophenyl)propan-2-yl]acetamide is an acetamide derivative featuring a substituted isopropyl group attached to a 4-aminophenyl ring. The compound’s core structure comprises an acetamide group (-NHCOCH3) bonded to a tertiary carbon (propan-2-yl) substituted with a para-aminophenyl moiety.

For instance, describes the synthesis of SR1001, a compound with a 2-(4-aminophenyl)hexafluoropropan-2-ol intermediate, using sulfamoyl and acetamide coupling steps. Similarly, outlines indirect reductive amination strategies for synthesizing N-(aryl)-2-(phenylthio)acetamide derivatives, which could be adapted for the target compound by modifying substituents.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-[2-(4-aminophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H16N2O/c1-8(14)13-11(2,3)9-4-6-10(12)7-5-9/h4-7H,12H2,1-3H3,(H,13,14)

InChI Key

SPVRTWCWKKFEMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C)C1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-aminophenyl)propan-2-yl]acetamide typically involves the reaction of 4-aminophenylpropan-2-ylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as pyridine, to facilitate the acylation process. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-aminophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted acetamide derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-aminophenyl)propan-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-aminophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

A. Substituent Variations on the Phenyl Ring

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) Key Features: Methoxy group at the para position and a pyrrolidine-linked quinazoline sulfonyl group. Activity: Demonstrated potent anti-cancer activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cell lines (MTT assay; IC50 < 10 μM) .

N-(4-Hydroxyphenyl)acetamide (Paracetamol Metabolite) Key Features: Hydroxyl group at the para position. Activity: Known for analgesic and antipyretic effects via COX inhibition. However, identifies chlorinated derivatives (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) as photodegradation products with undefined bioactivity . Comparison: The 4-aminophenyl group in the target compound may confer distinct redox properties compared to hydroxylated analogues.

B. Heterocyclic and Sulfonyl Modifications

SR1001 (N-(5-(N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)sulfamoyl)-4-methylthiazol-2-yl)acetamide) Key Features: Hexafluoropropanol and sulfamoyl-thiazole moieties. Activity: Synthetic ROR ligand with immunosuppressive effects in autoimmune models .

HC-030031 (2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide) Key Features: Purine-derived substituent. Activity: TRPA1 channel blocker (IC50 = 4–10 μM) with anti-inflammatory effects in asthma models . Comparison: Replacement of the purine group with a simple 4-aminophenyl ring may shift activity toward non-ion channel targets.

Pharmacokinetic and Physicochemical Properties

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Key Pharmacological Target
N-[2-(4-Aminophenyl)propan-2-yl]acetamide 1.8 2 3 Not yet characterized
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide 2.5 1 7 Cancer cell proliferation
HC-030031 3.2 1 6 TRPA1 ion channels
SR1001 2.9 2 8 RORγt nuclear receptor

Key Observations :

  • The target compound’s lower LogP (1.8) suggests improved aqueous solubility compared to SR1001 (2.9) and HC-030031 (3.2), which could enhance bioavailability.

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